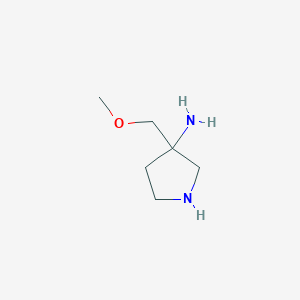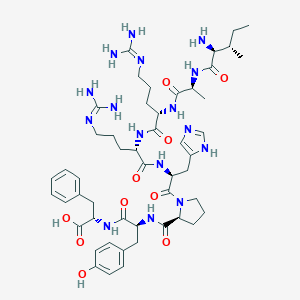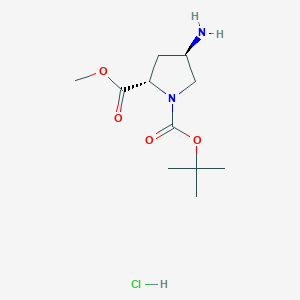
3-(Methoxymethyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methoxymethyl)pyrrolidin-3-amine, also known as MEMPA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of neuroscience. This compound is a derivative of pyrrolidine and has been shown to have unique properties that make it useful for various research purposes.
作用機序
The mechanism of action of 3-(Methoxymethyl)pyrrolidin-3-amine involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes including learning and memory. By selectively binding to this receptor, this compound can modulate the activity of acetylcholine in the brain, leading to various physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. One study found that this compound can enhance synaptic plasticity, which is important for learning and memory. Another study found that this compound can increase the release of dopamine in the brain, which has implications for the treatment of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-(Methoxymethyl)pyrrolidin-3-amine in lab experiments is its selective binding to the α7 nicotinic acetylcholine receptor. This allows researchers to study the effects of acetylcholine in a more targeted manner. However, one limitation is that this compound is a relatively new compound and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research involving 3-(Methoxymethyl)pyrrolidin-3-amine. One area of interest is the potential use of this compound in the treatment of Alzheimer's disease. Another area of research is the study of the effects of this compound on other neurotransmitters and receptors in the brain. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various fields of neuroscience.
合成法
The synthesis of 3-(Methoxymethyl)pyrrolidin-3-amine can be achieved through a multistep process starting with the reaction of 3-pyrrolidinone with formaldehyde and methanol to yield 3-(methoxymethyl)pyrrolidine. This intermediate is then reacted with ammonia to produce this compound.
科学的研究の応用
3-(Methoxymethyl)pyrrolidin-3-amine has been used in various scientific research studies due to its ability to selectively bind to certain receptors in the brain. One area of research where this compound has shown promise is in the study of the neurotransmitter acetylcholine. It has been found that this compound can selectively bind to the α7 nicotinic acetylcholine receptor, which has implications for the treatment of various neurological disorders such as Alzheimer's disease.
特性
CAS番号 |
125033-03-6 |
|---|---|
分子式 |
C6H14N2O |
分子量 |
130.19 g/mol |
IUPAC名 |
3-(methoxymethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-5-6(7)2-3-8-4-6/h8H,2-5,7H2,1H3 |
InChIキー |
VRCFJBIYSQCHQB-UHFFFAOYSA-N |
SMILES |
COCC1(CCNC1)N |
正規SMILES |
COCC1(CCNC1)N |
同義語 |
3-Pyrrolidinamine,3-(methoxymethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Propanoic acid, 2-methyl-, 2-[[[4-(aminosulfonyl)phenyl]methyl]amino]-4,5,7-trimethyl-6-benzothia](/img/structure/B45088.png)

![1-[1-(4-Methoxyphenyl)-2-(methylamino)ethyl]cyclohexanol Hydrochloride](/img/structure/B45096.png)





![[(2R,3R,4R,5R)-5,6-dihydroxy-2-[[(3R)-3-hydroxytetradecanoyl]amino]-1-oxo-4-phosphonooxyhexan-3-yl] (3R)-3-tetradecanoyloxytetradecanoate](/img/structure/B45114.png)
